The synthesis of tertiapin typically employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves the stepwise assembly of amino acids on a solid support, allowing for the easy purification of the final product. The synthesis process includes:
Recent studies have also explored modifications to tertiapin through cyclization and derivatization to enhance its stability and potency against potassium channels .
Tertiapin consists of 20 amino acids and features a distinctive three-dimensional structure characterized by an alpha-helix and a type-I reverse turn. The molecular formula is C₁₁H₁₄N₄O₃S, with a molecular weight of approximately 282.4 g/mol. The structure has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, which provides insights into its spatial arrangement and interactions with target ion channels .
Tertiapin interacts specifically with potassium channels by inserting into their pore region, effectively blocking ion flow. The binding involves hydrophobic interactions and specific amino acid residues within the channel's structure. Research indicates that modifications to tertiapin can significantly alter its binding affinity and inhibitory potency against different Kir channel subtypes .
The presence of disulfide bonds within tertiapin contributes to its stability, which is crucial for maintaining its functional conformation during interactions with target proteins .
The mechanism by which tertiapin inhibits potassium channels involves several steps:
Quantitative studies have shown that tertiapin exhibits varying inhibitory constants (IC50) depending on the specific Kir channel subtype it targets .
Tertiapin is a hydrophilic peptide with a relatively low molecular weight. Its solubility in aqueous solutions makes it suitable for biological applications. Key physical properties include:
Chemical properties include:
Tertiapin has several scientific applications:
Tertiapin is a 21-amino acid peptide (Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys) constituting <0.1% of honeybee (Apis mellifera) venom dry weight [1] [2]. It features two disulfide bonds (Cys³-Cys¹⁴ and Cys⁵-Cys¹⁸) that stabilize its tertiary structure and a C-terminal amidation critical for biological activity [3] [5]. Unlike major venom components (e.g., melittin), tertiapin lacks significant hemolytic or neurotoxic effects but exhibits targeted ion channel modulation [5] [8]. Its low abundance in venom (<1% of total peptides) necessitated synthetic production for research, leading to the development of the oxidation-resistant analog tertiapin-Q (Met¹³→Gln) [2] [9].
Table 1: Structural Characteristics of Tertiapin
Property | Details |
---|---|
Amino Acid Sequence | ALCNCNRIIIPHMCWKKCGKK (C-terminal amidation) |
Disulfide Bonds | Cys³-Cys¹⁴, Cys⁵-Cys¹⁸ |
Molecular Weight | 2459 Da (tertiapin); 2452 Da (tertiapin-Q) |
Synthetic Modification | Tertiapin-Q: Met¹³ → Gln substitution |
Secondary Structure | α-helix (C-terminal), β-sheet regions, reverse turn |
Tertiapin was first isolated in 1976 during venom fractionation studies [1] [7]. Initial pharmacological characterization identified it as a "neurotoxin" due to its presence in venom, though neurobehavioral effects were minimal compared to apamin or MCD peptide [1]. Breakthrough research in 1998 by Jin and Lu demonstrated its high-affinity inhibition of inward-rectifier potassium (Kir) channels, redefining its significance [2] [9]. The 1999 synthesis of tertiapin-Q resolved stability issues caused by methionine oxidation, enabling reproducible electrophysiological studies [2] [9]. By 2000, studies using Langendorff heart models confirmed its role in modulating cardiac conduction via muscarinic K⁺ channels (KᴀCh) [4] [7].
Tertiapin is a selective pore blocker of specific Kir channels:
Its mechanism involves plugging the extracellular pore entrance with its α-helical C-terminus, preventing K⁺ efflux during membrane hyperpolarization [2] [4]. This specificity makes it a unique tool for studying:
Table 2: Ion Channel Targets of Tertiapin
Channel Type | Subunits | Affinity (Kᵢ) | Biological Role |
---|---|---|---|
Inward Rectifier (Kir) | Kir1.1 (ROMK1) | 1.3–2.0 nM | Renal potassium recycling |
Kir3.1/Kir3.4 | 8–13.3 nM | Cardiac muscarinic signaling, neuronal inhibition | |
Kir2.1 | >1 µM | Cardiomyocyte resting potential | |
Calcium-Activated K⁺ | BK | 5.8 nM | Neuronal afterhyperpolarization |
Molecular Insights and Target Specificity
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: